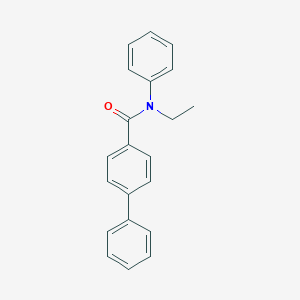
N-ethyl-N-phenylbiphenyl-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-phenylbiphenyl-4-carboxamide (NPB) is a chemical compound that belongs to the family of amides. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. NPB has been used in scientific research for its ability to bind to certain receptors in the brain and modulate their activity.
Mécanisme D'action
The mechanism of action of N-ethyl-N-phenylbiphenyl-4-carboxamide involves its binding to certain receptors in the brain. When this compound binds to the sigma-1 receptor, it modulates the activity of other receptors such as the NMDA receptor, which is involved in learning and memory. This compound has also been shown to activate the CB2 receptor, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, improve memory and learning, and protect against neurodegeneration. This compound has also been shown to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-ethyl-N-phenylbiphenyl-4-carboxamide in lab experiments is its high purity and yield. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its specificity for certain receptors. This compound binds primarily to the sigma-1 receptor and CB2 receptor, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on N-ethyl-N-phenylbiphenyl-4-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to protect against neurodegeneration in animal studies and may have potential as a therapeutic agent. Another area of interest is its potential as an analgesic and anti-inflammatory agent. This compound has been shown to reduce pain and inflammation in animal studies and may have potential as a treatment for chronic pain and inflammatory disorders. Finally, further research is needed to understand the full range of effects of this compound on the brain and body.
Méthodes De Synthèse
The synthesis of N-ethyl-N-phenylbiphenyl-4-carboxamide involves the reaction of N-phenylanthranilic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol. This method yields this compound in high purity and yield.
Applications De Recherche Scientifique
N-ethyl-N-phenylbiphenyl-4-carboxamide has been used in scientific research as a tool to study the activity of certain receptors in the brain. Specifically, it has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, mood regulation, and neuroprotection. This compound has also been used as a ligand for the cannabinoid receptor CB2, which is involved in the immune system and inflammation.
Propriétés
Formule moléculaire |
C21H19NO |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
N-ethyl-N,4-diphenylbenzamide |
InChI |
InChI=1S/C21H19NO/c1-2-22(20-11-7-4-8-12-20)21(23)19-15-13-18(14-16-19)17-9-5-3-6-10-17/h3-16H,2H2,1H3 |
Clé InChI |
UPIVAPDWRPVQCE-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274365.png)
![3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B274382.png)
![N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274383.png)
![3-(5-{[(4-Methylbenzyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B274386.png)
![N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B274388.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B274389.png)
![1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol](/img/structure/B274390.png)
![3-[(2-Ethoxybenzyl)amino]-1-adamantanol](/img/structure/B274393.png)
![2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B274394.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B274395.png)
![N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B274396.png)